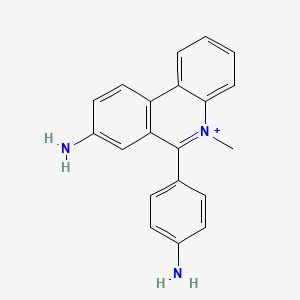
1-Iodo-2-trimethylsiloxycyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-trimethylsiloxycyclododecane is an organic compound with the molecular formula C15H31IOSi. It is characterized by the presence of an iodine atom and a trimethylsiloxy group attached to a cyclododecane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of 1-Iodo-2-trimethylsiloxycyclododecane typically involves the iodination of 2-trimethylsiloxycyclododecane. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the cyclododecane ring. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Iodo-2-trimethylsiloxycyclododecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrocarbon.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-2-trimethylsiloxycyclododecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of iodine-containing compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Iodo-2-trimethylsiloxycyclododecane involves its reactivity due to the presence of the iodine atom and the trimethylsiloxy group. These functional groups influence the compound’s interactions with other molecules and its behavior in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
1-Iodo-2-trimethylsiloxycyclododecane can be compared with other similar compounds, such as:
1-Bromo-2-trimethylsiloxycyclododecane: Similar structure but with a bromine atom instead of iodine.
1-Chloro-2-trimethylsiloxycyclododecane: Similar structure but with a chlorine atom instead of iodine.
2-Trimethylsiloxycyclododecane: Lacks the halogen atom, making it less reactive in certain types of reactions.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which can participate in a wider range of chemical transformations compared to its bromine or chlorine analogs.
Properties
CAS No. |
76638-52-3 |
|---|---|
Molecular Formula |
C15H31IOSi |
Molecular Weight |
382.40 g/mol |
IUPAC Name |
(2-iodocyclododecyl)oxy-trimethylsilane |
InChI |
InChI=1S/C15H31IOSi/c1-18(2,3)17-15-13-11-9-7-5-4-6-8-10-12-14(15)16/h14-15H,4-13H2,1-3H3 |
InChI Key |
VWRHWBFXGSUGKF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1CCCCCCCCCCC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)


![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)


![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)





![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)

